molecular formula C10H9BO3 B1506832 (2-Hydroxynaphthalen-1-yl)boronic acid CAS No. 898257-48-2

(2-Hydroxynaphthalen-1-yl)boronic acid

Cat. No.: B1506832
CAS No.: 898257-48-2
M. Wt: 187.99 g/mol
InChI Key: GDVCCKPVARLVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxynaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H9BO3. It is a boronic acid derivative of naphthalene, featuring a hydroxyl group at the second position and a boronic acid group at the first position of the naphthalene ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of 2-naphthol with triethyl borate followed by hydrolysis.

  • Boronic Ester Formation: Another method includes the formation of boronic esters from boronic acids and carbohydrate derivatives.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation to form naphthoquinones and reduction to produce naphthalene derivatives.

  • Substitution Reactions: It participates in electrophilic substitution reactions, often involving halogenation and nitration.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

  • Strong Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

  • Acidic or Basic Conditions: For substitution reactions.

Major Products Formed:

  • Biaryls: From Suzuki-Miyaura coupling reactions.

  • Naphthoquinones: From oxidation reactions.

  • Halogenated Naphthalenes: From substitution reactions.

Scientific Research Applications

(2-Hydroxynaphthalen-1-yl)boronic acid is extensively used in scientific research due to its versatility:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

  • Biology: It is used in the development of bioconjugation techniques for labeling biomolecules.

  • Industry: It is employed in the manufacturing of advanced materials and polymers.

Mechanism of Action

The mechanism by which (2-Hydroxynaphthalen-1-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can undergo transmetalation and oxidative addition reactions. The molecular targets and pathways involved are typically related to the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

  • 2-Methoxy-1-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

  • 2-Hydroxy-1-naphthylboronic acid: Similar to the compound but with a different position of the hydroxyl group.

Uniqueness: (2-Hydroxynaphthalen-1-yl)boronic acid is unique in its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-hydroxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVCCKPVARLVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717262
Record name (2-Hydroxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898257-48-2
Record name (2-Hydroxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydroxynaphthalen-1-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Hydroxynaphthalen-1-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Hydroxynaphthalen-1-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Hydroxynaphthalen-1-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Hydroxynaphthalen-1-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Hydroxynaphthalen-1-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.